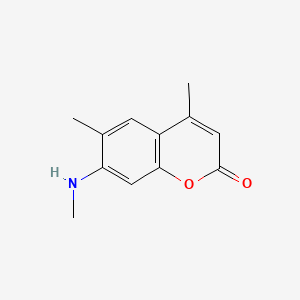
4,6-Dimethyl-7-methylaminocoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-7-methylaminocoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is known for its fluorescent properties, making it useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-7-methylaminocoumarin typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dimethylcoumarin.
Amination Reaction: The 4,6-dimethylcoumarin undergoes an amination reaction with methylamine under controlled conditions to introduce the methylamino group at the 7-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-7-methylaminocoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Quinones: From oxidation reactions.
Dihydrocoumarins: From reduction reactions.
Substituted Coumarins: From electrophilic substitution reactions.
Scientific Research Applications
4,6-Dimethyl-7-methylaminocoumarin has a wide range of scientific research applications:
Fluorescent Labeling: Used as a fluorescent probe in biological studies to label biomolecules.
Metal Ion Detection: Employed in detecting metal ions due to its fluorescent properties.
Microenvironment Polarity Detection: Used to study the polarity of microenvironments in biological systems.
pH Detection: Acts as a pH indicator in various chemical and biological assays.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-7-methylaminocoumarin involves its interaction with specific molecular targets:
Fluorescence: The compound exhibits fluorescence upon excitation with ultraviolet light, which is utilized in various detection and labeling applications.
Binding to Biomolecules: It binds to specific biomolecules, allowing for their detection and study in biological systems.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-7-ethylaminocoumarin: Similar in structure but with an ethylamino group instead of a methylamino group.
7-Amino-4-methylcoumarin: Contains an amino group at the 7-position instead of a methylamino group.
4-Methyl-7-hydroxycoumarin: Has a hydroxy group at the 7-position instead of a methylamino group.
Uniqueness
4,6-Dimethyl-7-methylaminocoumarin is unique due to its specific substitution pattern, which imparts distinct fluorescent properties and makes it particularly useful in fluorescence-based applications .
Properties
CAS No. |
26078-24-0 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4,6-dimethyl-7-(methylamino)chromen-2-one |
InChI |
InChI=1S/C12H13NO2/c1-7-5-12(14)15-11-6-10(13-3)8(2)4-9(7)11/h4-6,13H,1-3H3 |
InChI Key |
RIZOSFDXIXBLIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1NC)OC(=O)C=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


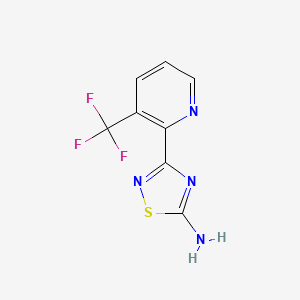
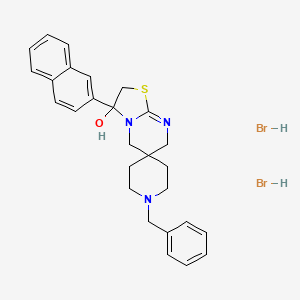
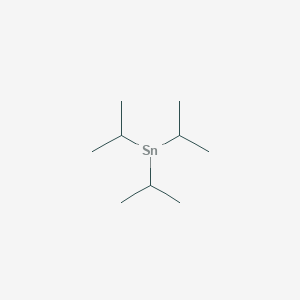
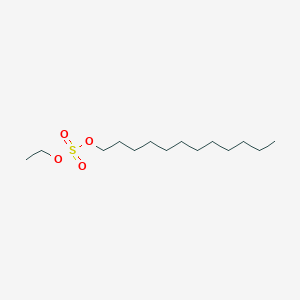
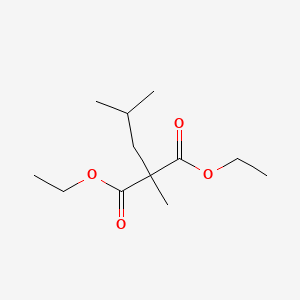
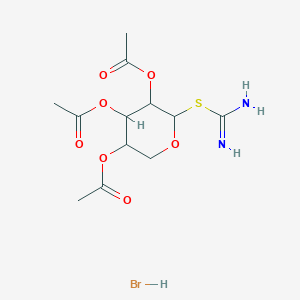
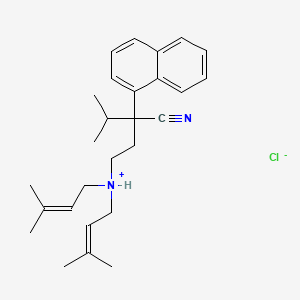
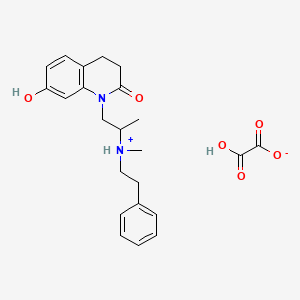
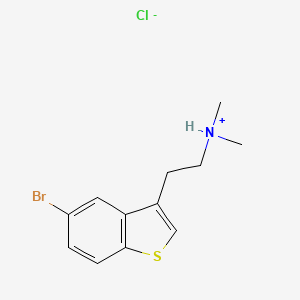

![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)
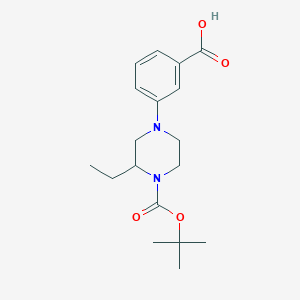
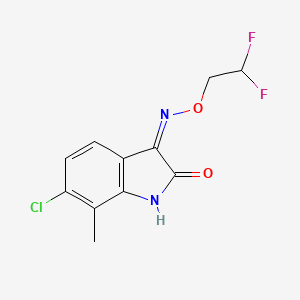
![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)
